molecular formula C22H26O2 B3057074 Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- CAS No. 76471-78-8

Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]-

Cat. No. B3057074
CAS RN: 76471-78-8
M. Wt: 322.4 g/mol
InChI Key: YCAUHIWHXSSOGQ-UHFFFAOYSA-N
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Description

“Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]-” is a chemical compound . The exact properties and applications of this compound are not widely documented in the sources available.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and reactivity. Unfortunately, the specific physical and chemical properties for “Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]-” are not provided in the available sources .

Scientific Research Applications

Synthesis and Material Development

Ethanedione derivatives have been utilized extensively in synthesis and material development. One study developed a novel method for the synthesis of 1,2-bis(2,5-dimethyl-3-thienyl)ethanedione, which was then used to prepare photochromic agents like 5,6-bis(2,5-dimethyl-3-thienyl)-1,2,4-triazines (Ivanov et al., 2001). Another study presented a new method for synthesizing 1,2-bis(3,4-dimethyl phenyl)ethane, showcasing a synthesis characterized by high recovery, short reaction time, and mild conditions (Rui, 2000).

Photophysical Properties and Complex Formation

The compound's structural characteristics have been instrumental in exploring photophysical properties and complex formation. Research involving ligand-bridged dinuclear cyclometalated Ir(III) complexes utilized derivatives of ethanedione to study molecular structures, electrochemical properties, and photophysical behaviors (Chandrasekhar et al., 2012). Another study focused on the synthesis and characterization of tetra-(4,4-dimethyl-phenyl) dithiolene nickel complex using bis-(4,4-dimethyl-phenyl) ethanedione as raw material, examining its photostability and thermal stability (Cheng et al., 2013).

Crystallography and Material Analysis

In the realm of crystallography and material analysis, ethanedione derivatives have been studied for their crystal structure and behavior under various conditions. For instance, the crystal structure and Hirshfeld surface analysis were performed on compounds like 1,2-bis((2-(bromomethyl)phenyl)thio)ethane and 1,2-bis((2-((pyridin-2-ylthio)methyl)phenyl)thio)ethane to gain insight into their molecular interactions (González-Montiel et al., 2015). Additionally, the occurrence of concomitant polymorphism was observed in a spirobicyclic dione derivative, revealing variations in the crystal packing and weak hydrogen bonding (Kumar et al., 2004).

Safety And Hazards

Information on the safety and hazards associated with “Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]-” is not detailed in the available sources .

properties

IUPAC Name

1,2-bis(4-tert-butylphenyl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O2/c1-21(2,3)17-11-7-15(8-12-17)19(23)20(24)16-9-13-18(14-10-16)22(4,5)6/h7-14H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAUHIWHXSSOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466685
Record name Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]-

CAS RN

76471-78-8
Record name Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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